molecular formula C15H15NO2 B1344611 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid CAS No. 144653-45-2

3-([1,1'-Biphenyl]-4-ylamino)propanoic acid

Cat. No.: B1344611
CAS No.: 144653-45-2
M. Wt: 241.28 g/mol
InChI Key: URQKONWODPRUBS-UHFFFAOYSA-N
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Description

Researchers are invited to explore the potential of 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid, a compound of interest in medicinal and organic chemistry. Biphenyl scaffolds are recognized as versatile platforms in drug discovery due to their structural similarity to pharmaceutically active molecules . These compounds are frequently investigated for a range of biological activities, including serving as non-steroidal anti-inflammatory drugs (NSAIDs) and possessing antimicrobial, antifungal, and antitumor properties . The specific value and mechanism of action of this compound are areas of active research that require further investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-phenylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQKONWODPRUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628894
Record name N-[1,1'-Biphenyl]-4-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144653-45-2
Record name N-[1,1'-Biphenyl]-4-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-ylamino)propanoic acid typically involves the reaction of 4-aminobiphenyl with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate nitrile, which is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-ylamino)propanoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-ylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-ylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-ylamino)propanoic acid involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid, highlighting key differences in substituents, synthesis yields, and properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (Da) Yield (%) Key Properties/Applications Reference(s)
3-([1,1'-Biphenyl]-4-yl)propanoic acid No amino group; propanoic acid directly linked to biphenyl C₁₅H₁₄O₂ 226.27 45–46% Lower solubility; used in materials science
3-(4-Benzoylphenylamino)-3-oxopropanoic acid Oxo group at C3; benzoyl substituent C₁₆H₁₃NO₄ 283.29 85% Enhanced hydrogen bonding; potential enzyme inhibition
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid Chloro and sulfonamido groups C₁₅H₁₄ClNO₄S 339.79 N/A Increased lipophilicity; bioactive in receptor antagonism
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid Amino group at C2; chiral R-configuration C₁₅H₁₅NO₂ 241.29 N/A Stereospecific interactions; peptide synthesis applications
3-(4-(N-propyl-[1,1'-biphenyl]-4-sulfonamido)benzamido)propanoic acid (7aA-1) Sulfonamido and benzamido groups C₂₃H₂₄N₂O₅S 440.51 93% High yield; glucagon receptor antagonism
2-([1,1'-Biphenyl]-4-ylamino)ethylphenoxy derivatives (e.g., 18e) Phenoxy linkage; methyl substitutions C₂₄H₂₃NO₃ 373.45 67.9% Radiotherapy sensitizers; improved stability

Structural and Functional Insights

  • Amino vs. Sulfonamido Groups: The amino group in the target compound enables hydrogen bonding and protonation at physiological pH, enhancing solubility compared to sulfonamido derivatives (e.g., 3-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid), which exhibit higher lipophilicity and membrane permeability .
  • Chiral vs. Achiral Centers: The R-configuration in (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid allows stereospecific interactions with biological targets, such as enzymes or receptors, unlike achiral analogs like 3-([1,1'-Biphenyl]-4-yl)propanoic acid .
  • Substituent Effects : Chloro and trifluoromethyl groups (e.g., in 7cB-2, ) enhance metabolic stability and binding affinity but may increase toxicity risks .

Biological Activity

3-([1,1'-Biphenyl]-4-ylamino)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure features a biphenyl moiety linked to a propanoic acid backbone, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that this compound may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research has demonstrated that derivatives of propanoic acid compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The biphenyl substituent may enhance binding affinity and selectivity towards these targets.

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound in various cancer cell lines. For instance, it has been tested against human breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting that this compound may induce apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The antimicrobial activity of this compound has also been assessed. In vitro studies show that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Antitumor Efficacy
    • Objective : Evaluate the antitumor effects in MDA-MB-231 cells.
    • Findings : The compound induced significant cell death through apoptosis, with activation of caspases 3 and 9 observed.
    • : Suggests potential for development as an anticancer agent.
  • Case Study 2: Antimicrobial Activity
    • Objective : Assess antimicrobial properties against common pathogens.
    • Findings : Showed effective inhibition against S. aureus and E. coli.
    • : Highlights its utility in treating bacterial infections.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
Antitumor ActivityMDA-MB-23110 µM
Antitumor ActivityU-8720 µM
Antimicrobial ActivityS. aureus50 µg/mL
Antimicrobial ActivityE. coli75 µg/mL

Q & A

Q. What synthetic methodologies are effective for enantioselective preparation of 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid?

A chemo-enzymatic approach using protease enzymes in the presence of aldehydes or metal complexes can achieve enantioselective synthesis. For example, the ester precursor 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid ester undergoes enzymatic hydrolysis under controlled conditions to yield the (S)-enantiomer with high stereochemical purity. This method minimizes racemization and improves yield compared to traditional chemical catalysis .

Q. How can researchers confirm the structural identity of this compound?

Analytical techniques such as NMR spectroscopy (for verifying biphenyl and propanoic acid moieties) and HPLC-MS (for purity assessment) are critical. PubChem provides standardized InChI keys (e.g., InChI=1S/C17H24N2O3/c20-16(...)) and SMILES strings for cross-referencing experimental data. Additionally, X-ray crystallography can resolve stereochemical ambiguities .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at temperatures below −20°C to prevent oxidative degradation. Safety data sheets for analogous propanoic acid derivatives recommend avoiding prolonged exposure to light or humidity, which can hydrolyze the amino bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in chemo-enzymatic synthesis?

Systematic screening of protease specificity (e.g., subtilisin vs. thermolysin) and aldehyde co-solvents (e.g., benzaldehyde vs. formaldehyde) can modulate enzyme activity and substrate binding. Kinetic studies using stopped-flow spectrophotometry or microcalorimetry provide insights into transition-state stabilization, enabling iterative optimization of temperature, pH, and solvent polarity .

Q. What computational strategies assist in designing novel derivatives of this compound?

Quantum mechanical calculations (e.g., DFT for transition-state modeling) and machine learning-driven reaction path searches (e.g., ICReDD’s workflow) can predict regioselectivity and by-product formation. These tools help prioritize synthetic routes with minimal side reactions, validated by experimental feedback loops .

Q. How should researchers analyze impurities in batches of this compound?

Impurity profiling requires HPLC-UV/HRMS coupled with reference standards for common by-products, such as ethylphenyl or hydroxylated analogs. For example, 2-(4-Ethylphenyl)propanoic acid (PubChem CID: 3585-52-2) is a known impurity in propanoic acid syntheses and can be quantified using validated chromatographic methods .

Methodological Notes

  • Experimental Design : When scaling up synthesis, prioritize membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as highlighted in chemical engineering best practices .
  • Data Contradiction Management : Discrepancies in spectroscopic data (e.g., NMR shifts) should be resolved by cross-validating with PubChem’s computed spectra and replicating synthesis under standardized conditions .

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